molecular formula C₃¹³C₁₂H₁₄Na₂O₅S B1152697 Bisphenol A Monosulfate Disodium-13C12

Bisphenol A Monosulfate Disodium-13C12

Cat. No.: B1152697
M. Wt: 364.23
Attention: For research use only. Not for human or veterinary use.
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Description

Bisphenol A Monosulfate Disodium-13C12 (CAS: Not explicitly listed in evidence; TRC product code: B519562 ) is a carbon-13 isotopically labeled derivative of bisphenol A (BPA) monosulfate. This compound is synthesized by replacing 12 carbon atoms in the aromatic rings of BPA with ¹³C isotopes, resulting in the molecular formula ¹³C₁₂C₃H₁₅NaO₅S . It serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify BPA metabolites in biological and environmental samples, minimizing matrix effects and improving analytical accuracy .

Properties

Molecular Formula

C₃¹³C₁₂H₁₄Na₂O₅S

Molecular Weight

364.23

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BPA Metabolites and Isotopic Analogs

BPA monosulfate disodium-¹³C₁₂ is compared with other BPA metabolites and isotopically labeled standards (Table 1):

Table 1: Key Properties of BPA Monosulfate Disodium-13C12 and Analogous Compounds
Compound Name Molecular Formula Isotopic Label Purity Application Source
BPA Monosulfate Disodium-¹³C₁₂ ¹³C₁₂C₃H₁₅NaO₅S ¹³C (aromatic) >95% LC-MS/MS internal standard Toronto Research Chemicals
BPA Monosulfate Sodium Salt (D6) C₁₅H₁₅D₆NaO₅S D6 (aliphatic) Not specified Metabolic pathway studies Toronto Research Chemicals
BPA β-D-Glucuronide-¹³C₁₂ ¹³C₁₂C₁₈H₂₂O₈ ¹³C (aromatic) >95% Quantifying glucuronidation in liver MedChemExpress
BPA (Ring-¹³C₁₂) ¹³C₁₂C₃H₁₆O₂ ¹³C (aromatic) 99% Parent compound tracing Cambridge Isotope Labs

Key Observations :

  • Isotopic Specificity: The ¹³C₁₂ label in BPA monosulfate disodium-¹³C₁₂ is localized to the aromatic rings, distinguishing it from deuterated (D6) analogs, which label aliphatic regions . This specificity ensures minimal interference from natural isotopes in MS detection.
  • Metabolic Context: Unlike BPA glucuronide (BPAG), which is a Phase II conjugation product, BPA monosulfate is a sulfated metabolite formed via sulfotransferase enzymes. Both metabolites exhibit distinct retention times in chromatographic assays (e.g., 19.0 min for monosulfate vs. 9.8 min for glucuronide in LC-MS/MS) .
  • Analytical Utility: Isotopic standards like BPA monosulfate-¹³C₁₂ enable precise quantification even in complex matrices, such as liver subcellular fractions or wastewater .

BPA Alternatives (BPS, BPF, BPAF)

Table 2: Comparison with BPA Substitutes
Compound Structure Key Use Health Concerns Regulatory Status
BPA Two phenol rings + propane Polycarbonate plastics Endocrine disruption, obesity Restricted in some regions
BPS Two phenol rings + sulfone "BPA-free" products Similar estrogenic activity to BPA Largely unregulated
BPF Two phenol rings + methane Epoxy resins Oxidative stress in aquatic species Limited safety data
BPAF Two phenol rings + hexafluoropropane High-performance polymers Persistent bioaccumulation Under review

Key Findings :

  • Metabolite vs. Its detection in urine or blood reflects metabolic detoxification pathways .
  • Toxicokinetics : Sulfation and glucuronidation reduce BPA's endocrine-disrupting potency by enhancing excretion. However, substitutes like BPS and BPF resist metabolic degradation, prolonging their activity .

Research Implications and Gaps

  • Analytical Challenges: Co-elution of BPA monosulfate with in-source fragments (e.g., observed at 19.0 min in LC-MS/MS) necessitates isotopic standards to avoid false positives .
  • Ecological Impact: BPA monosulfate’s environmental persistence remains understudied compared to BPS and BPF, which are detected in wastewater at increasing concentrations .
  • Regulatory Needs: While BPA alternatives face scrutiny, standardized methods using compounds like BPA monosulfate-¹³C₁₂ are critical for harmonizing exposure assessments globally .

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